REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].[S-:8][C:9]#[N:10].CN([S+](N(C)C)N(C)C)C>C(#N)C>[CH2:2]([S:8][C:9]#[N:10])[CH2:3][CH2:4][CH2:5][CH2:6][CH3:7] |f:1.2|
|
Name
|
7.4-g
|
Quantity
|
0.45 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCCCC
|
Name
|
tris(dimethylamino)sulfonium thiocyanate
|
Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
|
[S-]C#N.CN(C)[S+](N(C)C)N(C)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
partition chromatography (glc)
|
Type
|
WAIT
|
Details
|
was essentially completed after 20 hr
|
Duration
|
20 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured into water
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
EXTRACTION
|
Details
|
The ether extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried (MgSO4)
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)SC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.47 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |